(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
The compound "(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position and a propanoate ester at the 6-position of the benzofuran core. Its structure includes a Z-configured double bond between the benzofuran and the 2-methoxybenzylidene group, which is critical for its stereochemical and electronic properties. This compound shares structural homology with other benzofuran-based esters, which are often explored for pharmaceutical and material science applications due to their conjugated systems and functional versatility .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(20(22)24-3)25-14-8-9-15-17(11-14)26-18(19(15)21)10-13-6-4-5-7-16(13)23-2/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAZZFWAYBRKU-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with a suitable dihydrobenzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to esterification with methyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It exhibits activity against certain microbial strains and may have anti-inflammatory and antioxidant effects. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on substituent variations, molecular properties, and synthetic relevance:
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Lipophilicity :
- Bromine () and tert-butyl () substituents significantly increase lipophilicity, as indicated by higher XLogP3 values (e.g., 5.2 for the tert-butyl derivative vs. ~3–4 for methoxy/fluoro analogs). This impacts solubility and membrane permeability .
- Methoxy groups (Target compound, ) balance polarity and steric effects, making them favorable for interactions with hydrophilic binding pockets .
Ethyl vs. methyl esters () alter pharmacokinetic profiles, with ethyl esters typically exhibiting longer half-lives due to slower hydrolysis .
Synthetic Accessibility :
- General procedures for analogous compounds involve condensation of benzylidene precursors with benzofuran intermediates under acid catalysis (e.g., PTSA in benzene) . Modifications like bromination or fluorination require selective reagents (e.g., NBS for bromine, Selectfluor for fluorine) .
Notes
- Diverse Sources : References include synthetic protocols (), commercial compounds (), and physicochemical data from ChemSpider and PubChem (–3, 5).
- Limitations : Experimental data on biological activity or detailed spectroscopic characterization (e.g., NMR, HPLC) are absent in the provided evidence.
- Structural Trends: Propanoate esters (Target, –3, 6) vs. acetate () influence molecular flexibility and hydrogen-bonding capacity, as seen in the topological polar surface area (61.8 Ų for vs. ~70–80 Ų for propanoates) .
Biological Activity
(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known as CID 908731, is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H16O6
- Molecular Weight : 340.3 g/mol
- IUPAC Name : methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 6
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : The structure suggests potential antioxidant properties that can mitigate oxidative stress.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at inhibiting growth with MIC values below 100 µg/mL. |
| Escherichia coli | Moderate activity observed, requiring further optimization for enhanced efficacy. |
Case Studies
-
Case Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study utilized both in vitro and in vivo models to validate the findings. -
Case Study on Antimicrobial Properties :
Research published in Phytotherapy Research explored the antimicrobial effects against various bacterial strains and demonstrated that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interaction with enzymes or catalysts.
- Docking Studies : Predict binding affinities for target proteins using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
